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Compound of Interest

Compound Name: 1cP-MiPLA

Cat. No.: B15601257 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) necessitates the rapid development

of robust analytical reference standards for accurate identification and quantification. This guide

provides a comparative overview of the analytical characteristics of 1-cyclopropionyl-N-methyl-

N-isopropyllysergamide (1cP-MiPLA), a novel lysergamide, against its non-acylated

counterpart, MiPLA, and other related compounds. The data and protocols herein are intended

to support forensic laboratories, toxicologists, and researchers in establishing reliable analytical

standards.

Comparative Analytical Data
The following tables summarize key analytical data for 1cP-MiPLA and related lysergamides,

facilitating their differentiation and identification.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

Compound Retention Time (min) Key Mass Fragments (m/z)

1cP-MiPLA 32.345 391, 323, 221, 207, 181, 72

MiPLA 28.015 323, 221, 207, 181, 72

1cP-LSD 32.100 391, 323, 221, 208, 181, 72

LSD 27.860 323, 221, 208, 181, 72
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Data sourced from a study on designer LSD analog identification.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Data (¹³C-NMR in CD₃OD)

Carbon Position
1cP-MiPLA (δC
ppm)

1cP-LSD (δC ppm) LSD (δC ppm)

2 124.9 124.9 123.1

3 114.7 114.7 115.8

4 136.9 136.9 136.1

5 55.1 54.8 54.0

6 - - -

7 111.9 111.9 112.2

8 42.9 42.9 43.5

9 40.5 40.5 40.8

10 25.1 25.1 25.5

11 110.8 110.8 110.1

12 121.2 121.2 121.5

13 129.5 129.5 128.7

14 108.9 108.9 108.2

C=O (amide) 173.8 173.8 174.2

C=O (cyclopropionyl) 174.4 174.4 -

Note: Some data points were not available in the referenced literature. Data extracted from a

2023 study on the identification of LSD analogs.[2]

Experimental Protocols
Detailed methodologies are crucial for the replication of analytical findings. The following

protocols are based on established methods for the analysis of 1cP-MiPLA and related
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compounds.[2]

Sample Preparation
Extraction from Blotter Paper: A section of the blotter paper (e.g., 8 mg) is cut into small

squares (2 mm).

The sample is extracted with 1 mL of methanol under sonication for 15 minutes.

The methanol extract is evaporated to dryness under a stream of nitrogen.

The residue is redissolved in 1 mL of acetonitrile for subsequent analysis by GC-MS and LC-

MS.

For NMR analysis, the dried extract is redissolved in an appropriate deuterated solvent (e.g.,

CD₃OD).

Gas Chromatography-Mass Spectrometry (GC-MS)
System: Agilent 6890 N GC system with a 5975 mass-selective detector.

Column: DB-1HT capillary column (15 m × 0.25 mm i.d., 0.10-μm film thickness).

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

Injector Temperature: 200°C.

Injection Mode: Splitless (1.0 min).

Oven Temperature Program: Hold at 120°C for 1 min, then ramp up to 280°C at 15°C/min,

and hold for 5 min.

Transfer Line Temperature: 280°C.

Electron Energy: 70 eV.

Scan Range: m/z 40–550.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10310582/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15601257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Liquid Chromatography-Photodiode Array-Mass
Spectrometry (LC-PDA-MS)

System: ACQUITY UPLC system with a mass detector and a photodiode array detector.

Column: ACQUITY HSS T3 column (2.1 mm i.d. × 100 mm, 1.8 μm particle size).

Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

Gradient Program: 5–20% B (0–20 min), then ramp to 80% B (20–30 min, hold for 10 min).

Flow Rate: 0.3 mL/min.

Injection Volume: 1 μL.

PDA Wavelength: 210–450 nm.

MS Ionization: Positive and negative electrospray ionization (ESI).

Desolvation Gas: Nitrogen at 650 L/h and 350°C.

Capillary Voltage: 2500 V.

Cone Voltage: 30 V.

Mass Spectral Range: m/z 120–650.

Liquid Chromatography-Quadrupole Time-of-Flight-
Mass Spectrometry (LC-Q-TOF-MS)

System: TripleTOF® 6600 LC/MS/MS system with a Nexera X2 system.

Column: ACQUITY HSS T3 column (2.1 mm i.d. × 100 mm, 1.8 μm particle size) with a

VanGuard HSS T3 guard column.

Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

Gradient Program: 95/5 to 5/95 A/B over 10 minutes, hold for 2 minutes.
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Flow Rate: 0.3 mL/min.

Ion Source: ESI (positive mode).

IonSpray Voltage: 5500 V.

Source Temperature: 550°C.

Scan Mode: TOF-MS scan (m/z 100–650).

Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of

1cP-MiPLA from a sample.
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1cP-MiPLA is presumed to be a prodrug of MiPLA, which is expected to act as a partial agonist

at the serotonin 5-HT₂A receptor, a G-protein coupled receptor (GPCR). The activation of this

receptor is linked to psychedelic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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